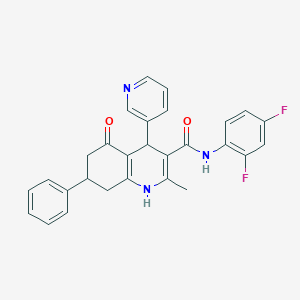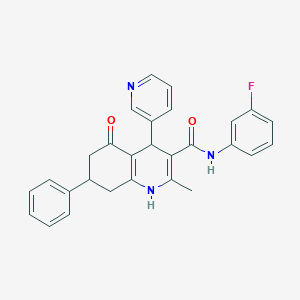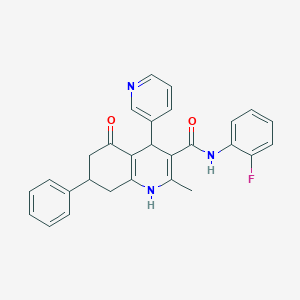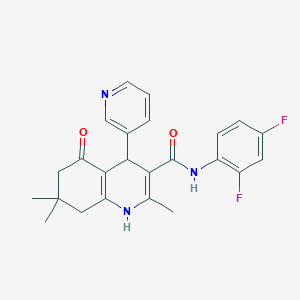
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-L-Asp(OtBu)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mechanism of Action
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The exact mechanism of action varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is its versatility in various applications, including drug design and development. Additionally, its inhibitory effects on enzymes make it a valuable tool in biochemical and pharmacological research. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research involving N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH. One area of interest is the development of novel inhibitors targeting specific enzymes involved in various diseases. Additionally, there is potential for the use of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH in the development of new drug delivery systems. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH and its potential applications in various fields.
Conclusion:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is a versatile chemical compound with potential applications in drug design and development, as well as biochemical and pharmacological research. Its inhibitory effects on enzymes, antioxidant and anti-inflammatory properties, and neuroprotective effects make it a valuable tool in scientific research. Further research is needed to fully understand its potential and limitations in various applications.
Synthesis Methods
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH can be synthesized through a multistep process involving the reaction of 2-fluorobenzoyl chloride with 3-methoxyaniline, followed by the addition of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and N,N-diisopropylethylamine. The resulting mixture is then purified through column chromatography to obtain the final product.
Scientific Research Applications
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been extensively studied for its potential applications in drug design and development. It has been shown to have inhibitory effects on various enzymes, including proteases and kinases, which are involved in several diseases such as cancer and Alzheimer's disease. Additionally, N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been used as a building block in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
properties
Product Name |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C24H23FN2O3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-14-21(24(29)27-18-10-4-3-9-17(18)25)22(15-7-5-8-16(13-15)30-2)23-19(26-14)11-6-12-20(23)28/h3-5,7-10,13,22,26H,6,11-12H2,1-2H3,(H,27,29) |
InChI Key |
OGARTQAJJDFFRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)

![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)



